

# Di(2-ethylhexyl) Phosphoric Acid (DEHPA): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Bis(2-ethylhexyl) hydrogen phosphate

**Cat. No.:** B049445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(2-ethylhexyl) phosphoric acid (DEHPA), a significant organophosphorus compound. The document details its fundamental chemical and physical properties, provides in-depth experimental protocols for its synthesis and application in solvent extraction, and includes a visualization of the extraction mechanism.

## Core Properties of DEHPA

Di(2-ethylhexyl) phosphoric acid, also known by the synonyms HDEHP and P204, is a viscous, colorless to pale yellow liquid. It is widely utilized as an extractant in hydrometallurgy for the separation and purification of various metals, most notably rare earth elements and uranium. Its efficacy is attributed to its ability to form stable chelate complexes with metal ions, facilitating their transfer from an aqueous solution to an immiscible organic phase.

## Quantitative Data Summary

The fundamental quantitative characteristics of DEHPA are presented in the table below for quick reference.

| Property          | Value                                                                            |
|-------------------|----------------------------------------------------------------------------------|
| Chemical Formula  | C <sub>16</sub> H <sub>35</sub> O <sub>4</sub> P <sup>[1][2][3]</sup>            |
| Alternate Formula | (C <sub>8</sub> H <sub>17</sub> O) <sub>2</sub> PO <sub>2</sub> H <sup>[1]</sup> |
| Molecular Weight  | 322.42 g/mol <sup>[4][5][6]</sup>                                                |

## Experimental Protocols

This section provides detailed methodologies for the synthesis of DEHPA and its application in a standard solvent extraction procedure for metal separation.

### Synthesis of Di(2-ethylhexyl) Phosphoric Acid

The industrial synthesis of DEHPA is typically achieved through the reaction of phosphorus pentoxide with 2-ethylhexanol.<sup>[7]</sup> An alternative laboratory-scale synthesis can be performed using phosphorus trichloride. The following protocol details a multi-step synthesis process.

#### Materials:

- Phosphorus trichloride (PCl<sub>3</sub>)
- 2-Ethylhexanol
- Chlorine (Cl<sub>2</sub>)
- Deionized water
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)
- Organic solvent (e.g., hexane)
- Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet
- Separatory funnel

- Distillation apparatus

Procedure:

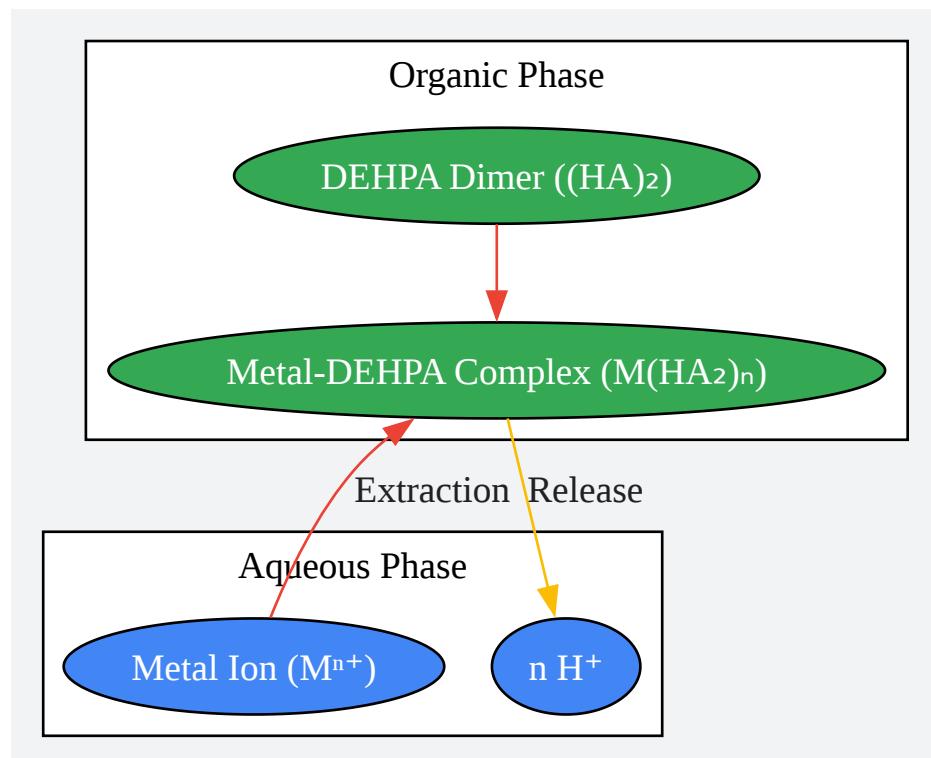
- Formation of Di-(2-ethylhexyl) Phosphite: In a reaction vessel, carefully react phosphorus trichloride with 2-ethylhexanol.[\[1\]](#) The stoichiometry of the reactants is crucial to maximize the yield of the desired phosphite intermediate.
- Chlorination: The resulting di-(2-ethylhexyl) phosphite is then chlorinated to produce di-(2-ethylhexyl) chlorophosphate.[\[1\]](#)
- Hydrolysis: The di-(2-ethylhexyl) chlorophosphate undergoes hydrolysis to form DEHPA. This step is critical and is often carried out in a two-stage process to control the reaction and minimize the formation of byproducts.[\[1\]](#)
  - Initial Hydrolysis: Treat the chlorophosphate with steam at a temperature of 95-100°C.[\[1\]](#)
  - Saponification and Acidification: Subsequently, treat the mixture with a 20% aqueous solution of sodium hydroxide at 105-115°C, followed by acidification with hydrochloric acid in an organic solvent to yield high-purity DEHPA.[\[1\]](#)
- Purification: The crude DEHPA is purified through a series of washing and separation steps to remove any unreacted starting materials or byproducts. The final product can be isolated by distilling off the solvent.

## Solvent Extraction of Metals Using DEHPA

DEHPA is a highly effective extractant for a wide range of metal ions. The following protocol provides a general framework for the solvent extraction of metals from an aqueous solution.

Materials:

- Aqueous solution containing the metal ions to be separated.
- DEHPA solution in a suitable organic diluent (e.g., kerosene, isoparaffin).
- pH adjustment solutions (e.g., dilute HCl or NaOH).


- Mixer-settler or separatory funnels.
- Analytical instrumentation for metal concentration analysis (e.g., ICP-OES, AAS).

**Procedure:**

- **Organic Phase Preparation:** Prepare a solution of DEHPA in the chosen organic diluent. The concentration of DEHPA is a key parameter that influences extraction efficiency and should be optimized for the specific metal separation.
- **Aqueous Phase pH Adjustment:** The pH of the aqueous feed solution is a critical factor in the selective extraction of metals with DEHPA. Adjust the pH to the optimal value for the target metal ion.
- **Extraction:**
  - Contact the aqueous phase with the organic phase at a defined phase ratio (O/A).
  - Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can be achieved in a mixer-settler for continuous processes or by shaking in a separatory funnel for batch experiments.
- **Phase Separation:** Allow the two phases to separate. The metal-loaded organic phase is then separated from the aqueous raffinate.
- **Stripping:** The extracted metal ions can be recovered from the loaded organic phase by contacting it with a stripping solution, which is typically a more acidic aqueous solution. This reverses the extraction process, transferring the metal ions back into an aqueous phase.
- **Analysis:** Determine the concentration of the metal ions in the initial aqueous feed, the raffinate, and the stripping solution to calculate the extraction and stripping efficiencies.

## Visualization of Key Processes

Diagrams are essential for understanding the complex relationships in chemical processes. The following section provides a visualization of the solvent extraction mechanism.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Di(2-ethylhexyl) Phosphoric Acid (DEHPA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049445#dehpa-molecular-weight-and-chemical-formula\]](https://www.benchchem.com/product/b049445#dehpa-molecular-weight-and-chemical-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)